(E)-N-(2-(2-(4-methylbenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Description
(E)-N-(2-(2-(4-methylbenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H24N4O4S and its molecular weight is 428.51. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(2-(4-methylbenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(2-(4-methylbenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Docking
One significant application is in the synthesis of novel pyridine and fused pyridine derivatives, with subsequent in silico molecular docking screenings targeting specific proteins. For instance, Flefel et al. (2018) synthesized a series of novel compounds starting from a hydrazinyl-pyridine precursor and evaluated them for antimicrobial and antioxidant activity. These compounds showed moderate to good binding energies on GlcN-6-P synthase, highlighting their potential in therapeutic applications (Flefel et al., 2018).
Antiviral and Antimicrobial Activity
Further research into novel pyrimidine derivatives, as demonstrated by Mahmoud et al. (2011), involved the synthesis of compounds with potential antiviral activities. Although these compounds did not exhibit significant antiviral activity against avian influenza, the methodology contributes to the development of compounds with potential therapeutic uses (Mahmoud et al., 2011).
Structural Analysis
The structural analysis and comparison of N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives, including the subject compound, have been conducted by Purandara et al. (2018). This work involved crystal structure investigations and Hirshfeld surface analysis, providing insights into the conformation, hydrogen-bonding patterns, and molecular interactions of these compounds (Purandara et al., 2018).
Enantioselective Synthesis
In the domain of enantioselective synthesis, research has explored the preparation of piperidines from specific precursors, offering potential pathways for developing compounds with defined stereochemistry, which is crucial in drug development and synthesis of bioactive molecules (Calvez et al., 1998).
properties
IUPAC Name |
N-[2-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-16-4-6-17(7-5-16)14-23-24-20(26)15-22-21(27)18-8-10-19(11-9-18)30(28,29)25-12-2-3-13-25/h4-11,14H,2-3,12-13,15H2,1H3,(H,22,27)(H,24,26)/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNHZKCDTQAVTA-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(2-(4-methylbenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide |
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